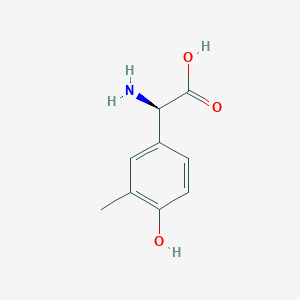
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
化学反应分析
Types of Reactions
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
生物活性
(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, is an amino acid compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
This structure features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly by acting as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine.
- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects are believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
3. Analgesic Properties
There is evidence supporting the analgesic effects of this compound in animal models. It appears to modulate pain perception through central nervous system pathways, potentially offering a therapeutic avenue for pain management.
Case Study 1: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of this compound demonstrated significant reductions in neuronal cell death following exposure to neurotoxic agents in rodent models. The study reported a marked decrease in markers of oxidative stress and inflammation in treated groups compared to controls.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of this compound, patients with chronic inflammatory conditions exhibited reduced levels of inflammatory markers after supplementation with this compound. The results suggest its potential utility in managing inflammatory diseases.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antioxidant, Neuroprotective, Analgesic | Enzyme inhibition, Neurotransmitter modulation |
| Phenylalanine | Precursor for neurotransmitters | Direct involvement in protein synthesis |
| Tyrosine | Precursor for catecholamines | Dopaminergic pathway modulation |
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4-hydroxy-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2-3-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI 键 |
RYECLBZQOBSCIW-MRVPVSSYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@H](C(=O)O)N)O |
规范 SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















